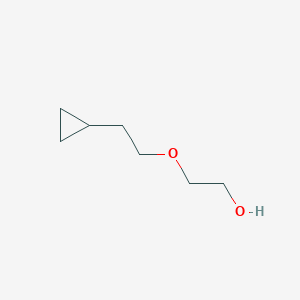
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a quinoline and a piperidine ring. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. Inhibition of these kinases can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting specific enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile in scientific research. One potential direction is the development of new drugs and therapies for cancer and neurodegenerative diseases based on the inhibition of specific kinases and proteins. Another potential direction is the investigation of the potential side effects and toxicity of this compound, which can help to optimize its use in scientific research. Additionally, the use of this compound in combination with other drugs and therapies can be explored to enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile involves the reaction between 4,4-Difluoro-1-piperidinecarboxaldehyde and 2-chloro-4-cyanonicotinonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained by filtration and purification.
Applications De Recherche Scientifique
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to have significant applications in the development of new drugs and therapies for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQREBWKDLSYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)




![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)



![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)


